ANAGYRINE
Description
Overview of Anagyrine (B1206953) as a Quinolizidine (B1214090) Alkaloid
This compound is classified as a quinolizidine alkaloid (QA). acs.orgwikipedia.org Quinolizidine alkaloids are a class of nitrogen-containing compounds that are produced naturally as specialized metabolites, predominantly found within the legume family (Leguminosae/Fabaceae). rsc.orgresearchgate.net These alkaloids are characterized by a quinolizidine core structure, which is a 1-azabicyclo[4.4.0]decane moiety. wikipedia.orgrsc.org The core structure of QAs can be built from one or two quinolizidine units, differentiating them from other alkaloids derived from the same biosynthetic pathway, such as piperidine (B6355638) and indolizidine alkaloids. acs.org this compound is specifically a tetracyclic quinolizidine alkaloid. acs.orgrsc.orgijrrr.com
Historical Perspective of this compound Discovery and Early Research
The discovery of this compound dates back to 1885 when French biologists Ernest Hardy and N. Gallois successfully isolated it from the plant Anagyris foetida, a highly toxic shrub native to the Mediterranean region. wikipedia.org The compound was named after the plant from which it was first obtained. wikipedia.org Later, in 1939, this compound was found by James Fitton Couch to be identical to an alkaloid present in many species belonging to the plant genus Lupinus (lupins). wikipedia.org Early research into this compound was often linked to its presence in these plants and its observed biological effects. wikipedia.orgarizona.edu For instance, the toxicity of certain Lupinus species had been recognized for several years, and this compound was identified as a key contributor to these effects. wikipedia.org Research in the mid-20th century began to investigate the occurrence and levels of this compound in different Lupinus species and plant parts. arizona.edu
Structural Classification within Quinolizidine Alkaloids
Quinolizidine alkaloids can be broadly classified based on the number and arrangement of their fused six-membered rings. acs.orgrsc.org This classification includes bicyclic, tricyclic, and tetracyclic structures. rsc.org this compound falls under the category of tetracyclic quinolizidine alkaloids. acs.orgrsc.orgijrrr.com Tetracyclic QAs are further divided into groups such as fused (e.g., matrine-type) and bridged (e.g., lupanine (B156748), this compound, and sparteine) heterocycles. acs.org this compound is also sometimes classified within the α-pyridone type of quinolizidine alkaloids, as it contains a pyridone ring, a feature shared with other QAs like cytisine (B100878). wikipedia.orgrsc.org
The molecular formula of this compound is C₁₅H₂₀N₂O, and its molar mass is approximately 244.338 g/mol . wikipedia.orgeasychem.orgcaymanchem.com The structure of this compound consists of four fused rings. researchgate.net In the crystal structure of this compound perchlorate (B79767), ring A is nearly planar, ring B adopts a sofa conformation, and rings C and D are in chair conformations with a cis ring junction. researchgate.net this compound has three asymmetric centers at C-6, C-8, and C-10. researchgate.net
Here is a summary of the structural classification of quinolizidine alkaloids, highlighting the position of this compound:
| Classification Type | Examples | This compound's Position |
| Bicyclic | Lupinine, Epilupinine | Not applicable |
| Tricyclic | Angustifoline, Cytisine | Not applicable |
| Tetracyclic | Matrine (B1676216), Sparteine (B1682161), Lupanine, this compound | Included |
| α-Pyridone Type | This compound, Cytisine | Included |
Research has also explored the presence and relative amounts of this compound in various plant species. For instance, a study on Genista sandrasica found this compound to be a main alkaloid, present at a concentration of 40.49% in the alkaloid extract. acgpubs.org This highlights the varying alkaloid profiles across different plant species containing quinolizidine alkaloids. acgpubs.orgfrontiersin.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20N2O |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(1R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12+,13+/m1/s1 |
InChI Key |
FQEQMASDZFXSJI-AGIUHOORSA-N |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@H]([C@@H]2C1)CN4C3=CC=CC4=O |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
anagyrine |
Origin of Product |
United States |
Natural Occurrence and Distribution of Anagyrine
Botanical Sources of Anagyrine (B1206953)
This compound is predominantly found in certain species within the Fabaceae family. nih.gov
Anagyris foetida
Anagyris foetida, commonly known as the stinking bean trefoil, is a highly toxic shrub native to the Mediterranean region and the Arabian Peninsula. wikipedia.orgkew.org this compound was first isolated from this plant in 1885. wikipedia.org Research indicates that this compound is present in nearly all tissues of A. foetida throughout its growth stages, from seed to mature plant. wikipedia.org The highest concentration of this compound in A. foetida is typically found in the seeds, followed by the bark of the root, with the lowest concentration in the flower petals. wikipedia.org Other alkaloids identified in A. foetida include sparteine (B1682161), N-methylcytisine, cytisine (B100878), 5,6-dehydrolupanine (B1195405), and lupanine (B156748). researchgate.netresearchgate.net
Lupinus Species
The genus Lupinus (lupins) is a significant source of this compound. nih.govwikipedia.org The presence of this compound in many Lupinus species was identified in 1939. wikipedia.org Lupine species are widely distributed, particularly in western North America. arizona.edu While this compound is generally absent in most Lupinus species, it has been reported in Lupinus arboreus and Lupinus argenteus. nih.gov Studies on Western American lupines have shown that this compound has a broad occurrence in species such as Lupinus caudatus (tailcup lupine) and Lupinus sericeus (silky lupine). arizona.edu At least 14 species of lupine have been shown to contain potentially hazardous concentrations of this compound. arizona.edu Species with potentially teratogenic levels of this compound include L. argentues, L. leucophyllus, L. leucopsis, L. sericeus, L. caudatus, L. latifolius, L. laxiflorus, and L. sulphureus. colostate.edu The Mt. Rose lupine (Lupinus roseus) has been noted to have particularly high concentrations of this compound. arizona.edu
Thermopsis rhombifolia
Thermopsis rhombifolia, also known as prairie thermopsis, is another plant species known to contain this compound. nih.govwikipedia.orgwikipedia.orgchemicalbook.com This perennial herb is native to North America and is found in dry grasslands and woodlands. wikipedia.org T. rhombifolia contains a variety of quinolizidine (B1214090) alkaloids, with the highest alkaloid content typically found in the seeds. wikipedia.org
Other Genera (e.g., Genista Hispanica, Spartium junceum)
This compound's occurrence extends to other genera within the Fabaceae family, including Genista and Spartium. nih.gov Genista tinctoria, Genista germanica, and related species contain this compound along with other quinolizidine alkaloids. core.ac.ukcabidigitallibrary.org Spartium junceum, known as Spanish broom, also contains quinolizidine alkaloids, including N-methylcytisine and cytisine, particularly in its flowers and seeds. core.ac.ukmerriam-webster.com Genista hispanica is also listed as a source of this compound. nih.govcore.ac.uk
Tissue-Specific Accumulation Patterns in Plants
The concentration and distribution of this compound can vary significantly between different tissues within a single plant and throughout its developmental stages. biocrick.comnih.govnih.gov
Distribution in Vegetative Parts (Leaves, Stems)
Research indicates that this compound is present in the vegetative parts of plants, including leaves and stems. wikipedia.orgchemicalbook.comeasychem.org In Anagyris foetida, this compound is present in leaves and stems. researchgate.netresearchgate.net Studies on Retama monosperma, another Fabaceae species, found this compound in both leaves and stems, with sparteine being the main component in these tissues. rjpbcs.com In Lupinus species, this compound and total alkaloids are generally higher in above-ground parts early in growth and decrease as the plants mature. nih.govarizona.edu While seeds are typically highest in alkaloid content, early growth leaves and stems also show elevated levels. nih.gov Mature leaves and stems tend to have lower concentrations compared to seeds and early growth. nih.gov Quinolizidine alkaloids, including this compound, are synthesized in the chloroplasts of aerial organs like leaves and are transported to other parts of the plant, including stems, via the phloem. core.ac.ukd-nb.info These alkaloids can accumulate in the vacuoles of plant cells. core.ac.ukd-nb.info Studies using techniques like laser desorption MS and capillary GLC have shown marked concentrations of quinolizidine alkaloids in the epidermal and subepidermal tissues of stems and leaves. d-nb.info
This compound is a quinolizidine alkaloid found in several plant species, primarily within the Fabaceae family. Its presence and concentration vary depending on the plant species, plant part, and stage of growth. Research has focused on understanding its distribution due to its teratogenic properties in livestock.
Accumulation in Reproductive Structures (Flowers, Seeds)
Studies have shown that this compound often accumulates in higher concentrations in the reproductive structures of plants, specifically flowers and seeds. This compound levels were found to be highest in the floral tissue of Lupinus leucophyllus biocrick.com. The teratogenic alkaloid this compound accumulates to its highest level in the developing seed biocrick.com. Mature, intact seeds generally show the highest concentration of this compound compared to other plant parts nih.govtandfonline.com. In Anagyris foetida, the highest concentration of toxins, including this compound, occurs in the seeds, with the second highest in the bark of the root and the lowest in the flower petals wikipedia.org. As seeds shatter from the pods, the this compound concentration in the remaining plant material can become very low researchgate.net.
Research on Lupinus caudatus showed that concentrations of total and individual alkaloids in leaves and stems were initially high in young plants, decreased as the plants matured, but increased again in mature, intact seeds tandfonline.com. Specifically, this compound concentration decreased significantly (about 16-fold) in leaves and stems with plant maturity, but seeds showed the highest levels tandfonline.com.
Geographical and Ecological Distribution Patterns of this compound-Containing Plants
This compound-containing plants, particularly species of Lupinus, exhibit specific geographical and ecological distribution patterns. The genus Lupinus includes over 199 species with centers of diversity in North and South America, and smaller centers in North Africa and the Mediterranean wikipedia.org. Anagyris foetida, a source of this compound, is native to the Mediterranean region wikipedia.orgwikipedia.org.
In the western United States, where many Lupinus species are common, the distribution and speciation are extensive arizona.eduarizona.edu. Lupinus leucophyllus, a species known to contain this compound, is found in regions like the channel scablands of Washington and into the Blue Mountains of Oregon cabidigitallibrary.orgarizona.edu. Different chemotypes of L. leucophyllus exist with varying alkaloid profiles; some contain this compound, while others do not cabidigitallibrary.orgbioone.org. For example, a chemotype collected near Ritzville, WA, contained this compound, while another near Pendleton, OR, was reported to contain no teratogenic alkaloids cabidigitallibrary.orgbioone.org. The distribution of these chemotypes influences the risk posed to grazing livestock in specific areas cabidigitallibrary.orgbioone.org.
Data on alkaloid concentrations in different plant parts and stages of growth highlight the variability in this compound distribution. The following table summarizes general trends observed in some studies:
| Plant Part | Growth Stage | Relative this compound Concentration | Source(s) |
| Leaves and Stems (above-ground) | Early Growth | High | nih.govtandfonline.com |
| Leaves and Stems (above-ground) | Mature | Lower | nih.govtandfonline.com |
| Flowers | Flowering | Highest among vegetative parts | biocrick.comresearchgate.netusda.gov |
| Developing Seed | Developing/Mature | Highest overall | biocrick.comnih.govtandfonline.comresearchgate.net |
| Roots | All stages | Lowest | nih.govtandfonline.com |
| Flower Petals | Flowering | Lowest | wikipedia.org |
This table illustrates the tendency for this compound to be concentrated in reproductive structures, particularly mature seeds, which has implications for grazing animals depending on the plant's phenological stage.
Anagyrine Biosynthesis and Metabolic Pathways
Precursor Pathways (L-Lysine Metabolism)
The fundamental precursor for quinolizidine (B1214090) alkaloid biosynthesis is the amino acid L-lysine. rsc.orgrsc.orgnih.govmdpi.comnih.govfrontiersin.orgacs.orgmdpi.com L-lysine is synthesized in the plastids of land plants through the diaminopimelate (DAP) pathway. nih.gov In the context of QA biosynthesis, L-lysine is converted to the diamine cadaverine (B124047). rsc.orgnih.govmdpi.comnih.govfrontiersin.orgmdpi.comresearchgate.netoup.comfrontiersin.orgnih.govresearchgate.netpnas.orgnottingham.ac.uk This conversion represents the first committed step in the pathway. nih.govnih.govoup.comnih.govchiba-u.jp Feeding studies using isotopically labeled L-lysine and cadaverine have confirmed the incorporation of these compounds into quinolizidine alkaloids. rsc.orgresearchgate.net
Enzymatic Steps in Quinolizidine Alkaloid Biosynthesis
The early steps of quinolizidine alkaloid biosynthesis involve specific enzymatic reactions that transform L-lysine into key intermediates. rsc.orgnih.gov
Role of Lysine Decarboxylase (LDC)
Lysine decarboxylase (LDC) is the enzyme responsible for catalyzing the initial step of quinolizidine alkaloid biosynthesis: the decarboxylation of L-lysine to cadaverine. rsc.orgnih.govmdpi.comnih.govfrontiersin.orgresearchgate.netoup.comfrontiersin.orgnih.govpnas.orgchiba-u.jp This enzyme is considered a key enzyme in the pathway. oup.com LDC has been isolated and characterized from various QA-producing plants, including Lupinus angustifolius, Sophora flavescens, and Echinosophora koreensis. rsc.orgoup.comnih.gov Plant LDCs form a distinct subclade within the family of plant ornithine decarboxylases. oup.comnih.gov Studies have shown that LDC activity is localized in chloroplasts, the same subcellular compartment where L-lysine biosynthesis occurs. nih.govresearchgate.net The decarboxylation catalyzed by LDC is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent reaction and is thought to occur with retention of configuration at the α-carbon of L-lysine. rsc.org
Role of Copper Amine Oxidase (CuAO)
Following the formation of cadaverine, the next step involves its oxidative deamination to 5-aminopentanal (B1222117). rsc.orgmdpi.comnih.govfrontiersin.orgfrontiersin.orgchiba-u.jp This reaction is catalyzed by a copper amine oxidase (CuAO). rsc.orgmdpi.comnih.govfrontiersin.orgfrontiersin.orgpnas.orgchiba-u.jpcore.ac.uk CuAOs are known to catalyze the oxidative deamination of diamines and polyamines, producing aminoaldehydes, hydrogen peroxide, and ammonia. frontiersin.org Research has identified CuAO enzymes in lupins that exhibit high affinity for cadaverine, supporting their role as the second enzyme in the QA pathway. rsc.orgfrontiersin.orgcore.ac.uk
Formation of Key Intermediates (e.g., Cadaverine, Δ¹-Piperideine Schiff Base)
As discussed, cadaverine is the direct product of LDC activity on L-lysine. rsc.orgnih.govmdpi.comnih.govfrontiersin.orgmdpi.comresearchgate.netoup.comfrontiersin.orgnih.govresearchgate.netpnas.orgnottingham.ac.uk Cadaverine is a crucial intermediate, donating C5 units for the formation of the quinolizidine skeleton. rsc.orgnih.gov The oxidative deamination of cadaverine by CuAO yields 5-aminopentanal. rsc.orgmdpi.comnih.govfrontiersin.orgfrontiersin.orgchiba-u.jp This 5-aminopentanal then spontaneously cyclizes to form Δ¹-piperideine Schiff base. rsc.orgmdpi.comnih.govfrontiersin.orgresearchgate.netnottingham.ac.ukchiba-u.jp Δ¹-Piperideine Schiff base is considered a universal intermediate in the biosynthesis of various Lys-derived alkaloids, including quinolizidine alkaloids. mdpi.comnih.govfrontiersin.orgresearchgate.netchiba-u.jp
Specific Pathways Leading to Anagyrine (B1206953) (α-Pyridone Quinolizidine Alkaloids)
This compound belongs to the α-pyridone subclass of quinolizidine alkaloids. rsc.orgrsc.orgnih.govwikipedia.org While the early steps of QA biosynthesis from L-lysine to Δ¹-piperideine are generally conserved, the later steps leading to the diverse array of QAs, including this compound, involve further modifications such as cyclization, dehydrogenation, oxygenation, and esterification. mdpi.comnih.govresearchgate.netresearchgate.net
Research suggests that the tetracyclic quinolizidine alkaloids, such as sparteine (B1682161) and lupanine (B156748), serve as precursors for the α-pyridone QAs like this compound and cytisine (B100878). rsc.orgrsc.orgnih.govben-erikvanwyk.comcdnsciencepub.com Specifically, studies indicate that lupanine is a likely precursor for this compound, potentially via a 5,6-dehydrolupanine (B1195405) intermediate. cdnsciencepub.com There is evidence suggesting separate biosynthetic pathways leading to alkaloid esters and α-pyridone alkaloids, potentially linked to the enantiomeric forms of sparteine and lupanine. ben-erikvanwyk.com The absence of α-pyridones in some species despite the presence of lupanine suggests the absence of specific enzymes required for the conversion of lupanine to this compound. ben-erikvanwyk.com
Developmental and Environmental Regulation of this compound Biosynthesis
Quinolizidine alkaloid biosynthesis, including that of this compound, is subject to developmental and environmental regulation. mdpi.comnih.govmdpi.comresearchgate.net De novo QA biosynthesis is activated during the early development of plantlets in a species-specific manner. mdpi.comresearchgate.net The concentration of QAs in seeds typically decreases during germination and early development but increases as new leaves are formed, as biosynthesis primarily occurs in the green parts of the plant. nih.govnih.gov
Environmental conditions significantly influence QA content and patterns. mdpi.comnih.govmdpi.com Factors such as light, temperature, and soil characteristics have been shown to affect QA biosynthesis. nih.gov QA synthesis follows a diurnal rhythm, with maximum levels often observed during the day. nih.govnih.gov Increased temperatures and early drought stress can lead to higher QA content. nih.gov Soil pH and the availability of mineral elements like potassium, phosphorus, and nitrogen also impact QA levels, although these effects can vary depending on the plant species and variety. nih.gov The regulation of QA biosynthesis is complex and involves genetic factors (genotype) as well as biotic (e.g., herbivores, pathogens) and abiotic (environmental and soil conditions) factors. mdpi.com
Comparative Biosynthetic Studies with Other Quinolizidine Alkaloids
Comparative biosynthetic studies highlight both the shared origins and the divergent pathways leading to the various structural classes of quinolizidine alkaloids, including this compound. All QAs are derived from L-lysine via the intermediate cadaverine nih.govfrontiersin.orgrsc.orgresearchgate.net. However, the subsequent steps involving the dimerization of Δ1-piperideine and the formation of the tetracyclic core differ, leading to the distinct structural classes such as lupanine-type, sparteine-type, matrine-type, cytisine-type, and this compound-type alkaloids rsc.orgrsc.orgacs.org.
This compound-type alkaloids are structurally similar to lupanine-type alkaloids, sharing a bridged bisquinolizidine framework, but are distinguished by the presence of a 2-pyridone moiety in one of the rings nih.gov. This suggests that the biosynthetic route to this compound involves oxidation steps that introduce this pyridone ring, differentiating its pathway from that of saturated tetracyclic QAs like lupanine or sparteine rsc.orgcdnsciencepub.com.
Research using labeled precursors has provided insights into the relationships between different QAs. Studies in Thermopsis species, which contain this compound, have indicated that lupanine may be an earlier synthesized alkaloid followed by 5,6-dehydrolupanine and then this compound, suggesting a potential conversion series involving dehydro intermediates cdnsciencepub.com. While sparteine has been proposed as a precursor for lupanine and subsequently this compound via oxidation reactions, experimental evidence in some species, like Thermopsis rhombifolia, did not support the formation or conversion of sparteine to lupanine cdnsciencepub.com.
The biosynthesis of QAs, including the steps leading to this compound, is less extensively studied compared to other alkaloid classes like nicotine (B1678760) or benzylisoquinoline alkaloids (BIAs) frontiersin.orgnih.gov. While the chemical structures of many QAs are known, the specific enzymes and genes involved in the downstream pathway branches leading to the diverse QA structures, including the formation of the pyridone ring in this compound, are still being elucidated frontiersin.orgnih.govresearchgate.net. Advances in genomic and transcriptomic resources are expected to facilitate further understanding of these pathways frontiersin.orgnih.gov.
The distinct alkaloid profiles observed in different plant species underscore the species-specific nature of QA biosynthesis and metabolism frontiersin.orgnih.govmdpi.comresearchgate.net. For example, while this compound is characteristic of Thermopsis and Sophora, its presence in Lupinus varies by species frontiersin.orgnih.gov. Comparative studies across different genera and species are crucial for fully mapping the enzymatic steps and regulatory mechanisms that lead to the chemodiversity of quinolizidine alkaloids, including the specific pathway yielding this compound.
Table 1: Key Enzymes and Intermediates in Quinolizidine Alkaloid Biosynthesis
| Enzyme/Intermediate | Role in Biosynthesis |
| L-Lysine | Primary amino acid precursor |
| Lysine Decarboxylase (LDC) | Catalyzes decarboxylation of L-lysine to cadaverine |
| Cadaverine | Intermediate formed from L-lysine; precursor to QA skeleton |
| Copper Amine Oxidase (CuAO) | Putatively involved in oxidative deamination of cadaverine |
| 5-Aminopentanal | Intermediate formed from cadaverine |
| Δ1-Piperideine | Cyclized form of 5-aminopentanal; precursor to tetracyclic QAs |
| Diiminium cation | Intermediate from which tetracyclic QAs are thought to derive |
Table 2: Examples of Quinolizidine Alkaloid Structural Classes
| Structural Class | Examples | Characteristic Feature |
| Bicyclic | Lupinine, Epilupinine | Two fused 6-membered rings |
| Tricyclic | Angustifoline, Cytisine | Three fused rings |
| Tetracyclic (Sparteine-like) | Sparteine, Lupanine | Four bridged rings |
| Tetracyclic (Matrine-like) | Matrine (B1676216) | Four fused rings |
| This compound-type | This compound, Thermopsine | Tetracyclic with a 2-pyridone ring |
| Cytisine-type | Cytisine, N-Methylcytisine, Tetrahydrocytisine | Tricyclic with a pyridone ring |
This compound is a quinolizidine alkaloid found in various botanical sources, particularly in species of the Lupinus and Anagyris genera. wikipedia.org Its isolation and purification from these plant materials require specific extraction and chromatographic techniques. smolecule.comtandfonline.com The structural characterization and quantification of this compound are achieved through advanced analytical methodologies.
Isolation, Purification, and Advanced Analytical Methodologies for Anagyrine
Advanced Analytical Techniques for Anagyrine (B1206953) Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) for Alkaloid Profiling
GC-MS is a widely used technique for the analysis and profiling of quinolizidine (B1214090) alkaloids, including this compound, in plant extracts. researchgate.netselcuk.edu.tracgpubs.orgtandfonline.commdpi.commdpi.comnih.gov This method allows for the separation of volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase in the gas chromatography column, followed by their detection and identification by mass spectrometry. mdpi.com
GC-MS has been successfully applied to study the alkaloid composition in various Lupinus and Genista species. researchgate.netselcuk.edu.tracgpubs.orgtandfonline.commdpi.com For instance, studies on Genista vuralii and Genista sandrasica utilized capillary GC-MS to identify and quantify several quinolizidine alkaloids, with this compound being a major component in some cases, present at concentrations as high as 93.04% and 40.49%, respectively, in the aerial parts of these plants. researchgate.netselcuk.edu.tracgpubs.orgtandfonline.com
Typical GC-MS conditions for alkaloid analysis involve using capillary columns with specific stationary phases, such as 5% phenylmethylpolysiloxane. acgpubs.orgmdpi.com The oven temperature is programmed to increase gradually to separate the different alkaloids. mdpi.com Mass spectrometry detection is commonly performed in electron ionization (EI) mode, and alkaloids are identified by comparing their mass fragmentation patterns with reference data and mass spectral libraries. mdpi.comturkjps.org
While effective for profiling, GC-based methods can sometimes require complex and time-consuming sample preparation, including extraction and clean-up steps like solid-phase extraction (SPE) or liquid-liquid partitioning. mdpi.comcabidigitallibrary.org
An example of GC-MS findings for this compound in Genista species is presented in the table below:
| Species | Plant Part | This compound Content (%) | Other Major Alkaloids Identified by GC-MS |
| Genista vuralii | Aerial parts | 93.04 | N-methylcytisine, cytisine (B100878), lupanine (B156748), baptifoline (B1196354), 13α-tigloyloxylupanine researchgate.netselcuk.edu.trtandfonline.com |
| Genista sandrasica | Aerial parts | 40.49 | Sparteine (B1682161), N-acetylcytisine, 13-methoxylupanine, baptifoline acgpubs.org |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
LC-MS/MS is a sensitive and reliable analytical technique widely used for the identification and quantification of lupin alkaloids, including this compound, in various matrices such as plant samples, food, and biological fluids. cabidigitallibrary.orgmdpi.comnih.goveurofins.deecu.edu.au This method is particularly advantageous for analyzing less volatile or thermally labile compounds compared to GC-MS. cabidigitallibrary.org
The principle involves separating the alkaloids using high-performance liquid chromatography (HPLC) and then detecting and quantifying them using tandem mass spectrometry. mdpi.comnih.gov LC-MS/MS offers high sensitivity and selectivity, allowing for the detection and quantification of alkaloids at low concentrations. cabidigitallibrary.orgmdpi.comnih.gov
Recent studies have focused on developing and validating LC-MS/MS methods for the simultaneous quantification of multiple lupin alkaloids. cabidigitallibrary.orgmdpi.comnih.govecu.edu.au These methods often involve efficient extraction and clean-up procedures, such as solid-phase extraction, to minimize matrix interference. mdpi.comnih.gov
LC-MS/MS methods have demonstrated good recovery values and low limits of quantification (LOQs) for various lupin alkaloids. mdpi.comnih.govecu.edu.au For example, a validated HPLC-MS/MS method for thirteen lupin alkaloids in Lupinus albus showed LOQs between 1 and 25 µg/Kg. mdpi.comnih.gov Another UPLC-MS/MS method for five quinolizidine alkaloids in Lupinus angustifolius reported LOQs between 1.5 and 5.7 mg/kg. acs.org
LC-MS/MS is increasingly being used for routine analysis of quinolizidine alkaloids in food and feed due to its efficiency and reliability. cabidigitallibrary.orgeurofins.de Efforts are also underway to expand the analytical portfolio of LC-MS/MS methods to include this compound and lower its limits of quantification in various matrices. eurofins.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for the structural elucidation of alkaloids, providing detailed information about the connectivity and stereochemistry of atoms within a molecule. cabidigitallibrary.orgacs.orgcdnsciencepub.comgla.ac.uknih.govacs.orgevitachem.comcdnsciencepub.comuoa.grrsc.org Both ¹H and ¹³C NMR spectroscopy are routinely used in the analysis of lupine alkaloids like this compound. acs.orggla.ac.ukacs.org
NMR experiments, including 1D and 2D NMR techniques, can provide insights into the arrangement of hydrogen and carbon atoms, as well as their neighboring environments. acs.orgnih.govacs.org This information is crucial for confirming the proposed structure of isolated compounds or determining the structure of novel alkaloids. acs.org
Studies on lupine alkaloids have utilized NMR to understand their conformational preferences. cabidigitallibrary.orgcdnsciencepub.comcdnsciencepub.com For instance, NMR data have provided evidence regarding the conformation of the fused rings in quinolizidine alkaloids, indicating whether they exist in chair or boat conformations in solution. cabidigitallibrary.orgcdnsciencepub.comcdnsciencepub.com
Specific NMR studies on this compound and related quinolizidine alkaloids have contributed to the assignment of their ¹H and ¹³C NMR spectra and the determination of their relative and absolute configurations. gla.ac.ukacs.org
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional molecular structure of crystalline compounds, including alkaloids like this compound. evitachem.comnih.goviucr.orgresearchgate.netsoton.ac.ukcdnsciencepub.comresearchgate.netresearchgate.net This method provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice. nih.goviucr.orgresearchgate.net
The crystal structure of this compound perchlorate (B79767), a salt form of this compound, has been determined by X-ray crystallography. nih.goviucr.orgresearchgate.net This analysis revealed that the this compound molecule consists of four fused rings: a nearly planar ring A, a sofa conformation for ring B, and a cis-fused twin-chair fragment for rings C and D. nih.goviucr.orgresearchgate.net The study also confirmed the configuration of the chiral centers in the this compound molecule. nih.goviucr.org
X-ray crystallography is particularly valuable for confirming the stereochemistry of alkaloids and can be used to determine the absolute stereochemistry. researchgate.netsoton.ac.uk
Key crystallographic data for this compound perchlorate include its crystallization in the monoclinic space group P2₁. nih.goviucr.orgresearchgate.net The asymmetric unit contains four protonated this compound molecules and four perchlorate anions. nih.goviucr.orgresearchgate.net
Computational Chemistry and Molecular Modeling Approaches (e.g., HOMO, LUMO, MESP)
Computational chemistry and molecular modeling techniques are increasingly applied to study the properties and behavior of alkaloids like this compound at a theoretical level. ijrrr.comijrrr.comresearchgate.netnih.govgoogle.co.ukresearchgate.netresearchgate.net These methods can complement experimental data and provide insights into electronic structure, reactivity, and molecular interactions. ijrrr.comresearchgate.netresearchgate.net
Approaches such as calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide information about the molecule's electronic stability and reactivity. ijrrr.comgoogle.co.ukresearchgate.netresearchgate.net The energy gap between HOMO and LUMO (HOMO-LUMO gap) is an indicator of chemical hardness or softness. researchgate.net
Molecular Electrostatic Potential Surface (MESP) maps are used to visualize the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. ijrrr.comresearchgate.netresearchgate.net This helps in understanding how the molecule might interact with other charged species or participate in reactions. researchgate.net MESP maps can identify nucleophilic and electrophilic regions. researchgate.net
Computational studies on this compound have aimed to characterize its electronic and structural properties using quantum mechanical methods, such as the semi-empirical Parametric Method 3 (PM3). ijrrr.comresearchgate.net These studies can provide data on global chemical reactivity descriptors and Mulliken population analysis, which describes the charge distribution among atoms. ijrrr.comresearchgate.netresearchgate.net
Computational chemistry can also be used in the design of materials for alkaloid purification, such as molecularly imprinted polymers, by predicting the affinity between the target alkaloid (e.g., Lupanine, a related alkaloid) and potential functional monomers. nih.gov
While specific detailed data tables for this compound's HOMO, LUMO, or MESP from the search results are not directly extractable in a format suitable for interactive tables here, the application of these methods to this compound has been reported for characterizing its electronic properties and reactivity. ijrrr.comresearchgate.netresearchgate.net
Chemical Synthesis and Derivatization of Anagyrine and Its Analogs
Total Synthesis Strategies for Anagyrine (B1206953)
Total synthesis of this compound has been a subject of interest, with various strategies explored to construct its intricate framework. One notable approach involves the synthesis of tri- and tetracyclic lupin alkaloids, including this compound, through flexible strategies. acs.org Early successful syntheses of this compound have been recorded, such as one completed by Diane Gray and Timothy Gallagher. wikipedia.org These synthetic routes often involve multi-step reactions designed to assemble the characteristic quinolizidine (B1214090) core and the fused pyridone ring system of this compound. evitachem.com The total synthesis of natural products like this compound is associated with the selection of challenging target molecules and the invention of new synthetic strategies and technologies. scripps.edu
Synthetic Routes to this compound Analogs and Derivatives
Synthetic efforts extend beyond the total synthesis of this compound to the preparation of its analogs and derivatives. These modifications aim to explore the chemical space around the this compound scaffold and potentially develop compounds with altered or improved properties. Synthetic routes to this compound analogs and derivatives often involve the functionalization of the core structure or the synthesis of molecules that mimic parts of the this compound framework. For instance, studies on matrine-family alkaloids, which are tetracycloquinolizindine analogues, highlight various bioactive modifications through derivatization at different positions or modifications of the ring structure. researchgate.net While matrine (B1676216) is a different alkaloid, the principles of derivatization and structural modification are relevant to this compound analogs. Stereoselective methods are often employed in the synthesis of alkaloids from cyclic imines, a strategy that can be applied to the synthesis of quinolizidine alkaloids like this compound and its derivatives. researchgate.net The chemical modification of related alkaloids like cytisine (B100878) has also provided routes to benzo-annelated this compound skeletons, demonstrating the potential for constructing complex analogs through targeted reactions. researchgate.net
Theoretical Aspects of Structure-Activity Relationship (SAR) Studies through Derivatization
Theoretical aspects of Structure-Activity Relationship (SAR) studies play a crucial role in guiding the derivatization of this compound and its analogs. SAR analysis aims to understand how structural modifications impact the biological activity of a compound. researchgate.netpreprints.org For alkaloids, including quinolizidine types like this compound, SAR studies are important for optimizing properties and understanding molecular mechanisms of action. acs.orgpreprints.org Computational chemistry and modeling software are often utilized in SAR studies to predict molecular properties and simulate behavior. ijrrr.compreprints.org Parameters such as the number of rotatable bonds, chiral centers, and the presence of various functional groups are considered in these analyses. preprints.org By synthesizing and evaluating derivatives with specific structural changes, researchers can gain insights into the minimal structural requirements for a desired activity or identify modifications that enhance potency or selectivity. preprints.orgacs.org This theoretical understanding informs the rational design of new molecules based on the this compound scaffold. researchgate.netpreprints.org
Mechanistic Studies of Anagyrine S Biological Activities Preclinical Focus
Interaction with Neurotransmitter Systems
Anagyrine (B1206953) has been shown to interact with cholinergic neurotransmitter systems, specifically modulating both nicotinic and muscarinic acetylcholine (B1216132) receptors. wikipedia.orgresearchgate.netcaymanchem.commedchemexpress.comresearchgate.netmedchemexpress.commedchemexpress.commedchemexpress.comglpbio.commdpi.com
Modulation of Nicotinic Acetylcholine Receptors (nAChR)
Studies using cell culture models have demonstrated that this compound directly interacts with nicotinic acetylcholine receptors (nAChRs). researchgate.netmedchemexpress.comnih.govusda.gov In SH-SY5Y cells, which express autonomic nAChRs, and TE-671 cells, which express fetal muscle-type nAChRs, this compound acted as a partial agonist. researchgate.netmedchemexpress.comnih.govusda.gov The half maximal effective concentration (EC₅₀) values for this compound were reported as 4.2 µM in SH-SY5Y cells and 231 µM in TE-671 cells. researchgate.netmedchemexpress.comnih.govusda.gov Beyond its partial agonism, this compound is also a potent and effective desensitizer of nAChRs. researchgate.netmedchemexpress.comnih.govusda.gov The half maximal desensitizing concentration (DC₅₀) values were determined to be 6.9 µM in SH-SY5Y cells and 139 µM in TE-671 cells. researchgate.netmedchemexpress.comnih.govusda.gov These findings indicate that this compound can directly desensitize nAChRs without requiring metabolic conversion. researchgate.netmedchemexpress.comnih.govusda.gov In radioligand binding assays using pig brain membranes, this compound exhibited an inhibitory concentration 50% (IC₅₀) of 2096 µM for nicotinic acetylcholine receptors. caymanchem.commedchemexpress.comglpbio.com
Modulation of Muscarinic Acetylcholine Receptors
This compound also interacts with muscarinic acetylcholine receptors (mAChRs). wikipedia.orgcaymanchem.commedchemexpress.comresearchgate.netmedchemexpress.commedchemexpress.commedchemexpress.comglpbio.com Radioligand binding assays using pig brain membranes revealed an IC₅₀ value of 132 µM for this compound binding to muscarinic receptors. caymanchem.commedchemexpress.comglpbio.com One source suggests that this compound binds more strongly to muscarinic receptors compared to nicotinic receptors based on IC₅₀ values. wikipedia.org
Agonistic and Desensitizing Effects of this compound
This compound exhibits both agonistic and desensitizing effects on acetylcholine receptors, particularly nAChRs. As detailed above, it functions as a partial agonist and a potent desensitizer of nAChRs in neuronal and muscle-type cell lines. researchgate.netmedchemexpress.comnih.govusda.gov This direct desensitization of nAChRs is a key aspect of its interaction with the cholinergic system. researchgate.netmedchemexpress.comnih.govusda.gov
Summary of Receptor Interaction Data:
| Receptor Type | Cell Line/Preparation | Effect | Parameter | Value | Citation |
| nAChR | SH-SY5Y cells | Partial Agonist | EC₅₀ | 4.2 µM | researchgate.netmedchemexpress.comnih.govusda.gov |
| nAChR | TE-671 cells | Partial Agonist | EC₅₀ | 231 µM | researchgate.netmedchemexpress.comnih.govusda.gov |
| nAChR | SH-SY5Y cells | Desensitizer | DC₅₀ | 6.9 µM | researchgate.netmedchemexpress.comnih.govusda.gov |
| nAChR | TE-671 cells | Desensitizer | DC₅₀ | 139 µM | researchgate.netmedchemexpress.comnih.govusda.gov |
| nAChR | Pig brain membranes | Binding | IC₅₀ | 2096 µM | caymanchem.commedchemexpress.comglpbio.com |
| mAChR | Pig brain membranes | Binding | IC₅₀ | 132 µM | caymanchem.commedchemexpress.comglpbio.com |
Preclinical Investigations of Cellular and Molecular Mechanisms
Preclinical studies, primarily in animal models, have investigated the cellular and molecular mechanisms underlying this compound's toxic effects, particularly its teratogenicity and insecticidal activity.
Teratogenic Mechanisms in Animal Models (e.g., Fetal Movement Modulation)
This compound is recognized as a teratogen, particularly in cattle, where maternal ingestion of this compound-containing lupine can lead to "crooked calf syndrome," characterized by skeletal deformities and cleft palate. wikipedia.orgresearchgate.netglpbio.comnih.govusda.govarizona.eduavma.orgusda.govresearchgate.netarizona.edu The primary mechanism proposed for this compound-induced teratogenesis involves the inhibition of fetal movement during critical stages of gestation. wikipedia.orgresearchgate.netnih.govusda.govarizona.eduavma.orgusda.govresearchgate.net Reduced fetal movement is thought to mechanically interfere with normal skeletal and palatal development. arizona.edu This inhibition of fetal movement is believed to be mediated by this compound's effects on fetal nicotinic acetylcholine receptors, which are essential for neuromuscular function. wikipedia.orgresearchgate.netnih.govusda.govusda.govresearchgate.net While a hypothesis suggested this compound might be metabolized to a piperidine (B6355638) alkaloid to exert its teratogenic effects, studies have also shown that this compound itself can directly desensitize nAChRs, supporting a direct mechanism of action. researchgate.netnih.govusda.govavma.org The critical period for inducing these malformations in cattle is typically during early gestation. arizona.eduavma.org Studies in goats using a different alkaloid (anabasine) with a similar mechanism have also shown an inverse relationship between maternal serum alkaloid concentration and the extent of fetal movement, further supporting this mechanism in animal models of lupine-type teratogenesis. usda.gov
Insecticidal Activity Mechanisms
This compound has been noted to possess insecticidal properties. glpbio.comijrrr.comresearchgate.net While the specific, detailed molecular mechanism of this compound's insecticidal activity is not extensively described in the provided sources, plant-derived insecticides can act through various mechanisms, including targeting the insect nervous system. mdpi.com General mechanisms of plant-based insecticides include the inhibition of acetylcholinesterase or the blocking of octopamine (B1677172) receptors and GABA-gated chloride channels, leading to neurotoxic effects. mdpi.comnih.gov However, direct evidence specifically detailing how this compound interacts with these or other targets in insects was not found within the provided search results. This compound has also been reported to have nematicidal activity and inhibit the proliferation of certain cancer cell lines in preclinical settings. caymanchem.comglpbio.com
Antimicrobial and Antifungal Activity Pathways (General QA mechanisms)
Quinolizidine (B1214090) alkaloids, including this compound, contribute to the defense mechanisms of plants against pathogens, including bacteria and fungi. The antimicrobial and antifungal activities of alkaloids are diverse and can involve several general mechanisms. These mechanisms often include the inhibition of essential microbial processes.
General mechanisms by which alkaloids, including quinolizidine alkaloids, exert antimicrobial effects include the inhibition of nucleic acid and protein synthesis, disruption of cell membrane integrity, and interference with cellular metabolism mdpi.comnih.govdntb.gov.ua. For instance, some alkaloids have been shown to interfere with DNA function and inhibit protein synthesis in bacteria nih.gov. Changes in cell membrane permeability are another reported mechanism nih.govdntb.gov.ua.
While specific detailed mechanisms for this compound's isolated antimicrobial or antifungal action are not extensively delineated in the provided information, this compound is a component of quinolizidine-rich extracts from plants like Genista sandrasica and Lupinus species that have demonstrated antimicrobial and antifungal activities mdpi.comnih.govnih.gov. Studies on Genista sandrasica extract containing this compound, sparteine (B1682161), N-acetylcytisine, 13-methoxylupanine, and baptifoline (B1196354) showed activity against B. subtilis and S. aureus mdpi.com. Quinolizidine-rich extracts from various Lupinus species, containing a diversity of QAs including this compound, have also shown antifungal activity against pathogens like Fusarium oxysporum nih.govnih.gov. The observed activity in these extracts may be due to the combined or synergistic effects of the constituent alkaloids nih.gov.
Cytotoxic Activity Mechanisms (General QA mechanisms)
Quinolizidine alkaloids have been investigated for their cytotoxic potential against various cancer cell lines nih.govacs.orgmdpi.com. The mechanisms underlying the cytotoxic activity of quinolizidine alkaloids are varied and can involve inducing cellular damage and inhibiting proliferation.
General mechanisms of cytotoxic activity attributed to quinolizidine alkaloids include the induction of morphological and ultrastructural alterations in cells and the inhibition of tumor cell proliferation nih.govacs.orgmdpi.comfrontiersin.org. Some quinolizidine alkaloids, such as matrine (B1676216), have been shown to cause shriveled hyphae, plasmolysis, and leakage of cytoplasm related to cell membrane deterioration in fungal cells, suggesting membrane-targeting mechanisms that could potentially extend to other cell types acs.org.
This compound itself has been noted for its potential pharmacological applications, which are suggested to occur via numerous mechanisms researchgate.net. While its interaction with nicotinic acetylcholine receptors (nAChR) is a well-documented mechanism, particularly in the context of its toxic effects like teratogenicity researchgate.netmedchemexpress.comresearchgate.netmdpi.comphiladelphia.edu.jo, this mechanism is distinct from direct cytotoxicity against cancer cells. Other quinolizidine alkaloids, such as aloperine (B1664794) (a matrine-type QA), have demonstrated potent cytotoxic activity against various cancer cell lines, including leukemia, esophageal, lung, glioma, ovarian, and hepatocellular carcinoma cells frontiersin.org. Studies on aloperine suggest its mechanism involves impeding tumor survival frontiersin.org. Matrine-type QAs, in general, are frequently associated with cytotoxic and anticancer bioactivity nih.gov.
Comparative Mechanistic Analyses with Other Quinolizidine Alkaloids
Comparing the mechanisms of this compound with other quinolizidine alkaloids reveals both shared properties and distinct activities. Quinolizidine alkaloids represent a diverse group with varying structural patterns (bicyclic, tricyclic, and tetracyclic) and corresponding differences in biological activities and mechanisms nih.govnih.govacs.org.
This compound is classified as an this compound-type quinolizidine alkaloid, characterized by a specific tetracyclic structure with a 2-pyridone moiety nih.govacs.org. Other major structural classes include matrine-type, lupanine-type, sparteine-type, cytisine-type, and lupinine-type alkaloids nih.govacs.orgfrontiersin.org.
Mechanistically, a notable difference lies in their interaction with receptors. This compound is known to interact with nicotinic acetylcholine receptors, acting as a partial agonist and desensitizer researchgate.netmedchemexpress.comresearchgate.netphiladelphia.edu.jo. This interaction is a key mechanism underlying its teratogenic effects researchgate.netresearchgate.netmdpi.com. In contrast, other quinolizidine alkaloids like sparteine and lupanine (B156748) did not show the same direct desensitizing effect on nAChR in certain models researchgate.netresearchgate.net. Cytisine (B100878), another quinolizidine alkaloid, is described as a partial agonist of nicotinic acetylcholine receptors philadelphia.edu.jo.
Ecological and Evolutionary Significance of Anagyrine
Anagyrine (B1206953) as a Plant Defense Mechanism Against Herbivory
Plants have evolved a diverse array of chemical defenses to protect themselves from being consumed by herbivores nih.govnih.gov. This compound is one such defensive compound, belonging to the class of quinolizidine (B1214090) alkaloids (QAs), which are known for their toxicity and deterrent properties mdpi.comfrontiersin.org. These alkaloids can accumulate in significant quantities in plant tissues, particularly in organs vital for survival and reproduction like flowers and seeds, making them unpalatable or harmful to grazing animals arizona.eduresearchgate.netacs.org.
The presence of this compound and other QAs acts as a barrier to herbivory by repelling or intoxicating insects and vertebrates nih.govcabidigitallibrary.org. Studies have shown that QA concentration can be negatively correlated with herbivore infestation rates, suggesting a direct defensive role researchgate.net. For instance, research on Ulex europaeus, an invasive plant species containing QAs, indicated that higher concentrations of certain QAs were linked to lower seed predation rates by specialist insects researchgate.net.
This compound's deterrent effect is linked to its interaction with biological targets in animals, potentially mimicking neurotransmitters like acetylcholine (B1216132) wikipedia.org. While the precise mechanism of this compound toxicity can vary, its presence in plant tissues serves to reduce feeding and limit biomass loss due to herbivory mdpi.com.
Role of this compound in Plant-Insect Interactions
This compound and other QAs are actively involved in the complex interactions between plants and insects researchgate.netmdpi.comtaylorfrancis.com. These interactions represent an evolutionary arms race where plants develop defenses, and insects evolve mechanisms to overcome them mdpi.comscielo.br. This compound can act as a feeding deterrent or toxin to many insect species cabidigitallibrary.orgmdpi.com.
The concentration and profile of alkaloids, including this compound, can vary between and within plant species, influencing their attractiveness and suitability as host plants for different insects frontiersin.orgarizona.edu. Some insects may be repelled by the presence of this compound, while others may have adapted mechanisms to tolerate, metabolize, or even sequester these alkaloids for their own defense mdpi.comscielo.br.
Research into plant-insect interactions involving QAs often focuses on their role in deterring pests like aphids frontiersin.org. While QAs are generally known to deter aphid feeding, the specific impact of this compound compared to other QAs can vary frontiersin.org. The production of defensive compounds like this compound can be constitutive (always present) or induced in response to herbivore attack, highlighting the dynamic nature of plant defense strategies mdpi.comscielo.brresearchgate.net.
Influence of Environmental Factors on this compound Production and Ecological Function
The production and accumulation of this compound in plants are not static but can be significantly influenced by a range of environmental factors tandfonline.comresearchgate.netmaxapress.comd-nb.info. These factors can impact the plant's physiological processes, including the biosynthesis and transport of secondary metabolites like alkaloids.
Key environmental variables known to affect quinolizidine alkaloid content in lupins, which often contain this compound, include temperature, light availability, water availability (drought stress), and soil composition (pH, nutrient levels) frontiersin.orgtandfonline.comresearchgate.netmaxapress.commdpi.com. For example, studies have shown that temperature variations can influence alkaloid accumulation tandfonline.comresearchgate.netmaxapress.com. Drought stress is also known to alter plant biochemistry and can lead to increased concentrations of secondary metabolites in plant tissues maxapress.com. Soil pH and nutrient availability, such as nitrogen and potassium levels, have also been shown to impact total alkaloid content in lupins frontiersin.orgtandfonline.com.
Evolutionary Pressures Shaping this compound Biosynthesis and Accumulation
The presence and distribution of this compound and other QAs in various plant lineages are a result of long-term evolutionary processes shaped by selective pressures, primarily herbivory nih.govmdpi.comcabidigitallibrary.org. The production of these defensive compounds comes at a metabolic cost to the plant, requiring the allocation of energy and resources researchgate.netcabidigitallibrary.org. Therefore, the evolution and maintenance of this compound biosynthesis are driven by the selective advantage it provides in terms of survival and reproduction in the face of herbivore threats.
The biosynthesis of QAs, including this compound, involves specific enzymatic pathways, and the genes encoding these enzymes have evolved over time nih.govrushim.ru. Evolutionary processes such as gene duplication and the formation of biosynthetic gene clusters can contribute to the diversification of alkaloid profiles in plants nih.gov. The variation in alkaloid profiles observed between different plant species and even populations can reflect adaptations to specific sets of herbivores or environmental conditions mdpi.comarizona.edu.
Future Directions and Research Opportunities in Anagyrine Studies
Elucidation of Uncharacterized Biosynthetic Steps
While the general pathway for quinolizidine (B1214090) alkaloid biosynthesis is understood to some extent, specific enzymatic steps and regulatory mechanisms involved in anagyrine (B1206953) synthesis within plants remain to be fully characterized. Future research could focus on identifying the genes encoding the enzymes responsible for the later stages of this compound biosynthesis, particularly those involved in the cyclization and oxidation reactions that distinguish this compound from other lupin alkaloids. Understanding these steps at a molecular level could provide insights into how this compound production is regulated in plants and potentially lead to strategies for modulating its levels in agricultural contexts.
Advanced Analytical Methodologies for Trace this compound Detection
Accurate and sensitive detection of this compound is crucial for monitoring its presence in plants, animal feed, and biological samples. While existing methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used, there is a need for more advanced analytical methodologies capable of detecting trace levels of this compound with higher specificity and throughput. nih.gov Future research could explore the development of novel techniques, such as hyphenated methods, biosensors, or antibody-based assays, to improve the limits of detection and simplify sample preparation for high-throughput analysis. nih.gov This is particularly important for assessing exposure risks and understanding the pharmacokinetics of this compound at very low concentrations.
Computational Design of this compound-Inspired Chemical Entities
The unique tetracyclic structure of this compound presents an interesting scaffold for the computational design of novel chemical entities. While this compound itself has known toxicity, computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, could be employed to design and predict the properties of this compound analogs with modified structures. This could involve designing compounds that retain certain desirable structural features for potential pharmacological applications while mitigating the undesirable toxic effects. Such in silico studies could guide the synthesis of novel compounds with tailored properties for various research purposes.
Deeper Exploration of this compound's Cellular and Molecular Targets
Although this compound is known to interact with acetylcholine (B1216132) receptors, particularly muscarinic receptors, a deeper and more comprehensive understanding of its cellular and molecular targets is still needed. wikipedia.org Future research should aim to fully elucidate the spectrum of receptors, enzymes, and other biomolecules that this compound interacts with in various biological systems. wikipedia.org Techniques such as target identification through pull-down assays, affinity chromatography, and advanced mass spectrometry-based proteomics could be employed. Furthermore, investigating the downstream signaling pathways affected by this compound binding would provide crucial insights into its mechanisms of action at the cellular level. wikipedia.org
Q & A
Q. What ethical considerations apply to in vivo studies of this compound’s teratogenicity?
- Methodological Answer : Compliance with institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare) is mandatory. Studies must justify sample sizes (power analysis) and minimize suffering via humane endpoints. Peer review of protocols using the FINER framework ensures ethical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
